molecular formula C22H22N2OS B2473890 (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-13-3

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2473890
CAS No.: 1797737-13-3
M. Wt: 362.49
InChI Key: PTRLVIXSBVLBIW-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a pyrrole ring, a phenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • Poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole)

Uniqueness

Compared to similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(19-8-10-20(11-9-19)23-13-4-5-14-23)24-15-12-21(26-17-16-24)18-6-2-1-3-7-18/h1-11,13-14,21H,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRLVIXSBVLBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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